6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a fluorophenyl group, an indolinyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Attachment of the Indolinyl Group: The indolinyl group can be attached through a condensation reaction between an indole derivative and a carbonyl compound, followed by reduction to form the indolinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
6-(4-methylphenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one: Contains a methylphenyl group in place of the fluorophenyl group.
Uniqueness
6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-18-9-7-16(8-10-18)19-11-12-22(28)26(24-19)14-3-6-21(27)25-15-13-17-4-1-2-5-20(17)25/h1-2,4-5,7-12H,3,6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXVGZLOCASCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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